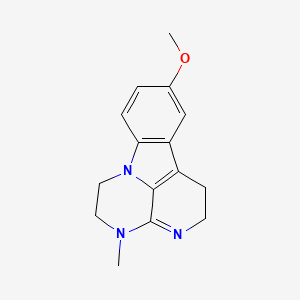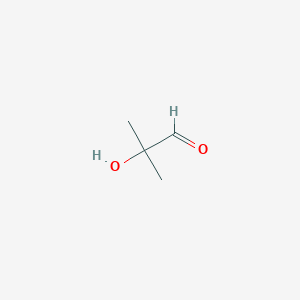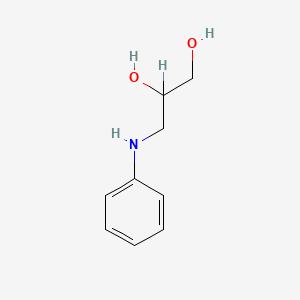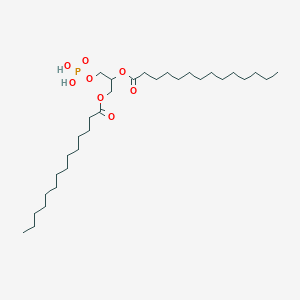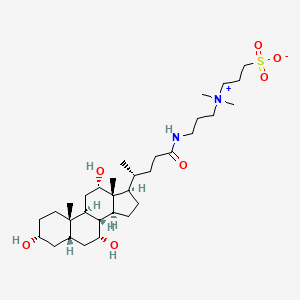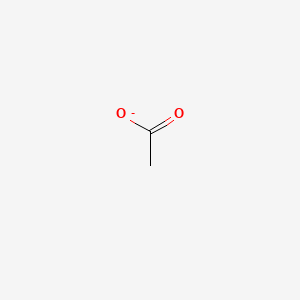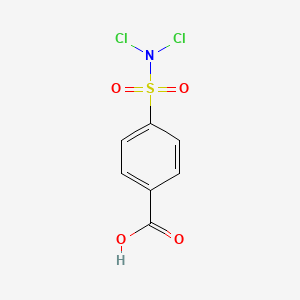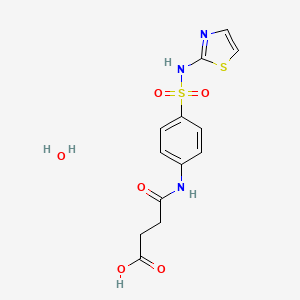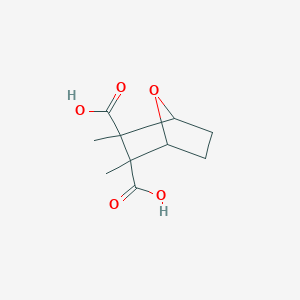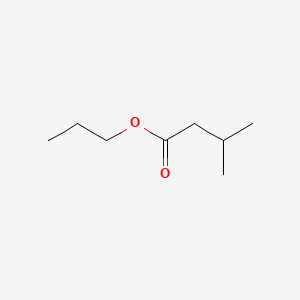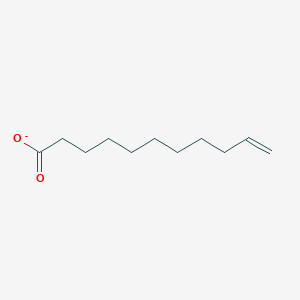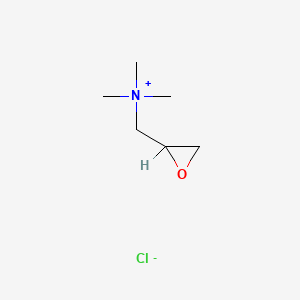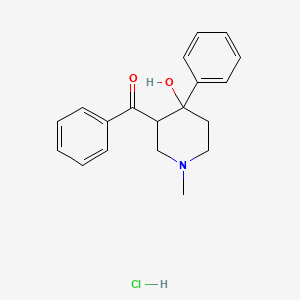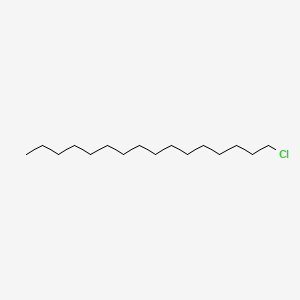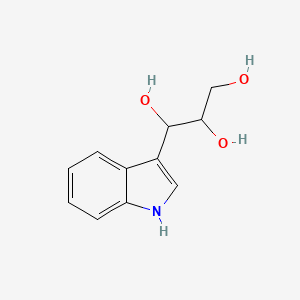
1-(3-Indolyl)propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Indolyl)propane-1,2,3-triol is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Green Solvent Alternatives
1-(3-Indolyl)propane-1,2,3-triol, through its structural analogs such as 1,2,3-Trimethoxypropane, demonstrates potential in green chemistry as a nontoxic alternative to traditional solvents. This compound, derived from glycerol, shows promise in CO2 absorption and could contribute to sustainable processes in chemical engineering and environmental science (Flowers et al., 2017).
Biomass Valorization
The compound's relevance extends to the valorization of biomass byproducts, where it can be used as a precursor for syngas and lighter hydrocarbons. This application is significant in the development of biofuels and renewable energy sources, offering a pathway to utilize glycerol, a byproduct of biodiesel production (Hemings et al., 2012).
Chemical Synthesis and Catalysis
In the realm of synthetic chemistry, 1-(3-Indolyl)propane-1,2,3-triol and its derivatives are involved in the synthesis of complex molecules. These applications include the formation of norlignans and phenylpropanoids, which have implications in medicinal chemistry and the development of new therapeutic agents (Zeng et al., 2012).
Nanotechnology
The compound's derivatives have been explored in the synthesis of metal nanoparticles, providing a novel physical method that could be more efficient and environmentally friendly than traditional chemical synthesis techniques. This is particularly relevant in the development of nanomaterials with applications in electronics, catalysis, and medicine (Siegel et al., 2012).
Advanced Materials
1-(3-Indolyl)propane-1,2,3-triol-based compounds contribute to the development of self-healing materials, offering innovative solutions in coatings and polymers that can autonomously repair damage, extending the lifespan and functionality of materials used in various industries (Zhao et al., 2022).
Eigenschaften
CAS-Nummer |
13615-41-3 |
|---|---|
Produktname |
1-(3-Indolyl)propane-1,2,3-triol |
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-(1H-indol-3-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2 |
InChI-Schlüssel |
XINKZRRAVQNCLX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O |
Synonyme |
1-(3-indolyl)-1,2,3-propanetriol 1-(3-indolyl)propane-1,2,3-triol 3-indolylglycerol 3-indolylglycerol, (R*,R*)-isomer 3-indolylglycerol, (R*,S*)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



